(+/-)-MDA-D5 solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Overview
Description
(+/-)-MDA-D5 solution, 1.0 mg/mL in methanol, is a certified reference material commonly used in various scientific research and analytical applications. This compound is a deuterated analog of 3,4-methylenedioxyamphetamine (MDA), where five hydrogen atoms are replaced with deuterium. The deuterium labeling makes it particularly useful as an internal standard in mass spectrometry, allowing for accurate quantification and analysis of MDA in various samples.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-MDA-D5 involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the methylenedioxy ring: This is typically achieved by reacting a suitable phenol with methylene chloride in the presence of a base.
Introduction of the amine group: This step involves the nitration of the aromatic ring, followed by reduction to form the corresponding amine.
Deuterium labeling:
Industrial Production Methods
Industrial production of (+/-)-MDA-D5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized using optimized reaction conditions to ensure high yield and purity.
Purification: The intermediates are purified using techniques such as recrystallization, distillation, or chromatography.
Deuterium labeling: The final product is labeled with deuterium using efficient and cost-effective methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(+/-)-MDA-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Quinones and other oxidized forms.
Reduced derivatives: Amines and other reduced forms.
Substituted derivatives: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(+/-)-MDA-D5 solution is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of MDA in various samples.
Biology: Used in studies involving neurotransmitter analysis and metabolic pathways.
Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of MDA in the body.
Industry: Utilized in quality control and validation of analytical methods in pharmaceutical and forensic laboratories.
Mechanism of Action
The mechanism of action of (+/-)-MDA-D5 is similar to that of MDA. It primarily acts on the central nervous system by:
Releasing neurotransmitters: It promotes the release of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Inhibiting reuptake: It inhibits the reuptake of these neurotransmitters, prolonging their action.
Molecular targets: The primary targets include serotonin transporters, dopamine transporters, and norepinephrine transporters.
Comparison with Similar Compounds
(+/-)-MDA-D5 can be compared with other similar compounds such as:
(+/-)-MDMA-D5: Similar in structure but with an additional methyl group on the amine, leading to different pharmacological effects.
(+/-)-Methamphetamine-D5: Lacks the methylenedioxy ring, resulting in different chemical and pharmacological properties.
(+/-)-Amphetamine-D5: Similar to methamphetamine but without the methyl group, leading to distinct effects and uses.
The uniqueness of (+/-)-MDA-D5 lies in its specific deuterium labeling, which makes it an invaluable tool in analytical chemistry for accurate quantification and analysis of MDA.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,1,1,2,3-pentadeuteriopropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3/i1D3,4D,7D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBVGZWCFBOGO-KIUTZQKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C1=CC2=C(C=C1)OCO2)C([2H])(C([2H])([2H])[2H])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016105 | |
Record name | (+/-)-3,4-Methylenedioxyamphetamine-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-42-9 | |
Record name | (+/-)-3,4-Methylenedioxyamphetamine-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.